molecular formula C26H28O6 B1394109 3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid) CAS No. 1211483-87-2

3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)

Cat. No. B1394109
CAS RN: 1211483-87-2
M. Wt: 436.5 g/mol
InChI Key: XPTSMFCEEHQEPG-UHFFFAOYSA-N
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Description

3,3’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid) (TCDMB) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a cyclic compound composed of two benzene rings connected by a tricyclic system of carbon atoms, and is an isomer of 3,3’-dicyclohexyl-1,3-diylbis(6-methoxybenzoic acid). TCDMB has been studied for its potential use in organic synthesis, as well as its ability to act as a catalyst in certain reactions. It has also been studied for its potential role in biological processes, including its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments. In

Scientific Research Applications

  • Structural Studies and Hydrogen Bonding

    • The structure of related compounds like 1,3-adamantanedicarboxylic acid demonstrates hydrogen-bonded chains, suggesting potential applications in molecular engineering and crystallography (Glidewell & Ferguson, 1996).
  • Biocatalysis and Selective Oxidation

    • Tricyclo[3.3.1.13,7]decane derivatives have been utilized in biocatalytic processes using fungi, highlighting applications in green chemistry and organic synthesis (Ridyard et al., 1996).
  • Synthesis of Complex Molecular Systems

    • Cycloaddition reactions involving tricyclo[3.3.1.13,7]decane derivatives are employed to create spiro[4.5]decane systems, indicating their use in the construction of complex organic molecules (Ong & Chien, 1996).
  • Advanced Polymer Synthesis

    • New polymers with unique properties have been synthesized using tricyclo[3.3.1.13,7]decane derivatives, showing potential applications in materials science and engineering (Liaw, Liaw & Kang, 1999).
  • Enzymatic Resolution and Synthesis of Natural Products

    • The compound has been used in enzymatic resolution processes to create chiral building blocks for the synthesis of natural products (Mehta & Reddy, 1999).

properties

IUPAC Name

5-[3-(3-carboxy-4-methoxyphenyl)-1-adamantyl]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-31-21-5-3-17(8-19(21)23(27)28)25-10-15-7-16(11-25)13-26(12-15,14-25)18-4-6-22(32-2)20(9-18)24(29)30/h3-6,8-9,15-16H,7,10-14H2,1-2H3,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSMFCEEHQEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C=C5)OC)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157399
Record name Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.13,7]decanediyl)bis[6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)

CAS RN

1211483-87-2
Record name Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.13,7]decanediyl)bis[6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211483-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.13,7]decanediyl)bis[6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
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3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 3
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 4
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 5
Reactant of Route 5
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)
Reactant of Route 6
3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)

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